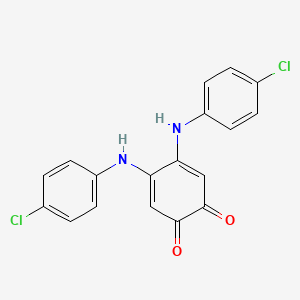
(6-Amino-9H-purin-8-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Amino-9H-purin-8-yl)methanol is a chemical compound with the molecular formula C6H7N5O and a molecular weight of 165.15 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of nucleotides and nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-9H-purin-8-yl)methanol typically involves the reaction of purine derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of 6-amino-9H-purine-8-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
(6-Amino-9H-purin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-amino-9H-purine-8-carbaldehyde or 6-amino-9H-purine-8-carboxylic acid .
Aplicaciones Científicas De Investigación
(6-Amino-9H-purin-8-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Mecanismo De Acción
The mechanism of action of (6-Amino-9H-purin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in nucleic acids.
Guanine: Another purine base that pairs with cytosine in DNA.
Hypoxanthine: An intermediate in the purine metabolism pathway.
Xanthine: A product of purine degradation.
Uniqueness
(6-Amino-9H-purin-8-yl)methanol is unique due to its specific structure, which includes both an amino group and a hydroxyl group attached to the purine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
Propiedades
Número CAS |
30466-95-6 |
|---|---|
Fórmula molecular |
C6H7N5O |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
(6-amino-7H-purin-8-yl)methanol |
InChI |
InChI=1S/C6H7N5O/c7-5-4-6(9-2-8-5)11-3(1-12)10-4/h2,12H,1H2,(H3,7,8,9,10,11) |
Clave InChI |
ZPWCPESWVACHTD-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N=C(N2)CO)N |
SMILES canónico |
C1=NC(=C2C(=N1)N=C(N2)CO)N |
Key on ui other cas no. |
30466-95-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


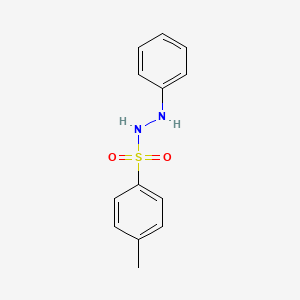
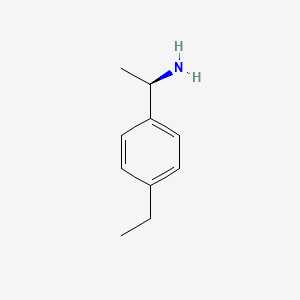
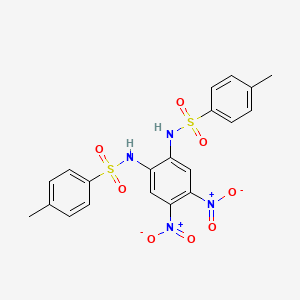


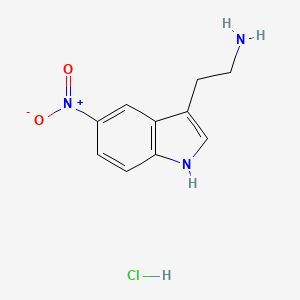


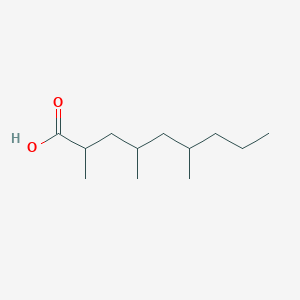

![Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester](/img/structure/B3189275.png)

